N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
Description
N-(4-Methoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a 4-methoxyphenyl group attached to an acetamide backbone, which is further linked via a sulfanyl bridge to a 6-methyl-2-oxo-1,2-dihydropyrimidine ring.
The compound’s dihydropyrimidine core is a known pharmacophore in medicinal chemistry, often associated with kinase inhibition or DNA-intercalating properties. The sulfanyl acetamide moiety may enhance solubility and binding affinity to biological targets .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-7-13(17-14(19)15-9)21-8-12(18)16-10-3-5-11(20-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWASOFZYHFCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer, antiviral, and anti-inflammatory properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through the reaction of 4-methoxyphenyl acetamide with a suitable pyrimidine derivative under controlled conditions. The structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and structural integrity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of N-(4-methoxyphenyl) acetamides possess cytotoxic effects against various cancer cell lines. In one study, a series of compounds were evaluated for their ability to inhibit cell proliferation in human cancer cells, with some showing IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | MCF7 | 15.3 |
| This compound | A549 | 12.8 |
These findings suggest that the compound may interfere with cellular mechanisms essential for cancer cell survival and proliferation.
Antiviral Activity
In addition to its anticancer properties, this compound has demonstrated antiviral activity against several viral strains. For example, studies have reported that certain derivatives exhibit significant inhibition of viral replication in vitro, particularly against Hepatitis C Virus (HCV) and other RNA viruses.
| Virus Type | Compound | EC50 (µM) |
|---|---|---|
| HCV | Compound C | 25.0 |
| Influenza | Compound D | 30.5 |
The mechanism of action is believed to involve the inhibition of viral polymerases or proteases, which are critical for viral replication.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it has shown potential in reducing markers such as TNF-alpha and IL-6, suggesting a modulatory effect on inflammatory pathways.
Case Studies
- Anticancer Efficacy : A study published in Nature evaluated a series of N-substituted acetamides for their anticancer activity. The results indicated that modifications at the pyrimidine ring significantly enhanced cytotoxicity against breast and lung cancer cell lines .
- Antiviral Properties : Another research effort focused on the antiviral efficacy of related compounds against HCV. The study highlighted that specific substitutions on the pyrimidine moiety led to improved antiviral potency .
- Anti-inflammatory Effects : A case study involving a rat model demonstrated that treatment with N-(4-methoxyphenyl)-2-[6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide resulted in reduced paw edema and lower serum levels of inflammatory cytokines .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide. For instance, a series of derivatives were synthesized and evaluated for their ability to inhibit tumor growth in vitro. These compounds exhibited significant cytotoxic effects against various cancer cell lines, with some demonstrating IC50 values in the low micromolar range. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives of dihydropyrimidinones exhibit substantial antibacterial activity against gram-positive and gram-negative bacteria. In vitro tests showed that certain derivatives had minimum inhibitory concentrations comparable to standard antibiotics, suggesting their potential as novel antimicrobial agents . This is particularly relevant given the rising concern over antibiotic resistance.
Modulation of Nrf2 Pathway
This compound has been identified as a modulator of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. Compounds that target this pathway are being explored for their potential in cancer chemoprevention and therapy. In vivo studies demonstrated that these compounds could enhance the expression of antioxidant genes, thereby providing protective effects against oxidative damage .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Variations in substituents on the aromatic ring and modifications to the pyrimidine moiety have been shown to significantly influence its pharmacological properties. For example, alterations in the methoxy group or the methyl substitution on the pyrimidine can enhance its potency against specific targets .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on variations in the heterocyclic ring, substituents, and biological targets:
Quinazoline-Sulfonyl Acetamides
- Examples :
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38)
- N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39)
- Key Differences : Replacement of the dihydropyrimidine ring with a quinazoline-sulfonyl group.
- Impact : These compounds exhibit potent anti-cancer activity (IC₅₀ < 10 µM) against HCT-1, SF268, and MCF-7 cell lines, attributed to the quinazoline moiety’s ability to intercalate DNA or inhibit topoisomerases .
Thiazole Derivatives
- Examples :
- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13)
- N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 16)
- Key Differences : Incorporation of a thiazole ring instead of dihydropyrimidine.
- Impact: These compounds act as matrix metalloproteinase (MMP) inhibitors, with IC₅₀ values in the nanomolar range, likely due to the thiazole ring’s role in chelating zinc ions in MMP active sites .
Triazole-Sulfanyl Acetamides
- Examples :
- 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (Compound 18)
- Key Differences : Substitution of dihydropyrimidine with a triazole ring.
- Impact : Compound 18 shows antibacterial activity against Escherichia coli (MIC = 8 µg/mL), highlighting the role of the triazole group in disrupting bacterial membrane synthesis .
Oxadiazole Derivatives
- Examples :
- CDD-934506: 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide
- Key Differences : Oxadiazole ring replaces dihydropyrimidine; nitro group enhances electron-withdrawing effects.
- Impact : CDD-934506 targets Mycobacterium tuberculosis enzymes (PyrG and PanK), with IC₅₀ values < 5 µM, suggesting improved membrane penetration due to the nitro group .
Pharmacological Comparisons
Key Observations :
- Anti-Cancer Activity : Quinazoline derivatives (e.g., Compound 38) outperform thiazole or triazole analogs, likely due to enhanced DNA interaction .
- Enzyme Inhibition : Thiazole derivatives (e.g., Compound 13) show superior MMP inhibition compared to oxadiazole-based compounds, possibly due to zinc-chelating thiazole moieties .
- Bacterial Targeting : Triazole-sulfanyl acetamides (e.g., Compound 18) exhibit narrow-spectrum activity, while oxadiazole derivatives (e.g., CDD-934506) target mycobacterial enzymes .
Physicochemical and Crystallographic Insights
- Crystal Structures: Chlorophenyl analogs (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveal planar dihydropyrimidine rings and hydrogen-bonding networks involving sulfanyl groups, suggesting similar stability for the target compound .
- Solubility : Methoxy groups (as in the target compound) enhance solubility compared to nitro or chloro substituents, which may improve bioavailability .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves multi-step protocols, starting with the formation of the pyrimidinone core followed by sulfanyl-acetamide coupling. Key steps include:
- Nucleophilic substitution : Reacting 6-methyl-2-thiouracil with chloroacetyl chloride in dimethylformamide (DMF) at 60–80°C to introduce the thioether linkage .
- Amidation : Coupling the intermediate with 4-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane (DCM) under nitrogen atmosphere .
- Critical parameters : Control pH (~7–8) during substitution to avoid side reactions; maintain anhydrous conditions during amidation. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?
Methodological Answer:
- NMR spectroscopy : - and -NMR confirm methoxyphenyl, pyrimidinone, and sulfanyl-acetamide moieties. Key signals: methoxy protons at δ ~3.8 ppm, pyrimidinone C=O at ~165 ppm .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%); retention time consistency ensures batch reproducibility .
- X-ray crystallography : Resolves stereoelectronic effects; comparable to N-(4-chlorophenyl) analogs with sulfanyl linkages .
Advanced: How can researchers resolve contradictory data in reported biological activity (e.g., varying IC50 values)?
Methodological Answer:
Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:
- Standardized assays : Use cell lines with consistent passage numbers and validate targets via siRNA knockdown .
- Orthogonal validation : Cross-check activity with SPR (surface plasmon resonance) for binding affinity and in vitro kinase assays .
- Dose-response curves : Perform 8-point dilutions (1 nM–100 µM) to minimize false positives/negatives .
Advanced: What computational approaches predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to map binding pockets; prioritize poses with sulfanyl-acetamide hydrogen bonding to catalytic lysine residues .
- Molecular dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories) in GROMACS; analyze RMSD (<2 Å indicates stable binding) .
- DFT calculations : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity; compare with experimental redox potentials .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Analog synthesis : Replace methoxyphenyl with halogenated (e.g., 4-fluorophenyl) or bulky (e.g., naphthyl) groups to probe steric effects .
- Functional group swaps : Substitute the pyrimidinone 6-methyl group with ethyl or cyclopropyl to assess hydrophobic interactions .
- High-throughput screening : Test analogs against a panel of 50+ kinases to identify selectivity profiles .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow chemistry : Implement continuous flow reactors for the amidation step to reduce reaction time and improve reproducibility .
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing and easier purification .
- Process analytics : Use PAT (process analytical technology) tools like inline FTIR to monitor intermediate formation .
Advanced: How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS; look for hydrolysis of the acetamide or sulfanyl groups .
- Plasma stability : Incubate with human plasma (4 hrs); quantify parent compound loss via UPLC-MS/MS .
- Light stress : Use ICH Q1B guidelines to assess photodegradation; store in amber vials if susceptible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
